4-(Dibutylamino)-1-phenylbutan-1-ol

Catalog No.
S15330966
CAS No.
5328-93-8
M.F
C18H31NO
M. Wt
277.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dibutylamino)-1-phenylbutan-1-ol

CAS Number

5328-93-8

Product Name

4-(Dibutylamino)-1-phenylbutan-1-ol

IUPAC Name

4-(dibutylamino)-1-phenylbutan-1-ol

Molecular Formula

C18H31NO

Molecular Weight

277.4 g/mol

InChI

InChI=1S/C18H31NO/c1-3-5-14-19(15-6-4-2)16-10-13-18(20)17-11-8-7-9-12-17/h7-9,11-12,18,20H,3-6,10,13-16H2,1-2H3

InChI Key

FEGAWNLJXCHQNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCCC(C1=CC=CC=C1)O

4-(Dibutylamino)-1-phenylbutan-1-ol is a chemical compound with the molecular formula C18H31NOC_{18}H_{31}NO and a molecular weight of 277.4 g/mol. It is characterized by a structure that includes a dibutylamino group attached to a phenylbutanol framework. This compound is noted for its potential applications in various fields, including organic synthesis and biological research. Its unique structure allows it to participate in diverse

, including:

  • Oxidation: The alcohol group can be oxidized to form a carbonyl compound.
  • Reduction: The compound can be reduced to generate different derivatives, depending on the reducing agent used.
  • Substitution: The dibutylamino group may be substituted with other functional groups under suitable conditions.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

The biological activity of 4-(Dibutylamino)-1-phenylbutan-1-ol is linked to its ability to interact with various biological targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can influence cellular processes and biochemical pathways, making it useful in pharmacological studies and potential therapeutic applications.

The synthesis of 4-(Dibutylamino)-1-phenylbutan-1-ol typically involves the reaction between 1-phenylbutan-1-ol and dibutylamine. The reaction is conducted under controlled conditions, often utilizing catalysts to enhance yield and purity. In industrial settings, advanced techniques such as continuous flow reactors may be employed to optimize production efficiency .

General Synthetic Route:

  • Starting Materials: 1-phenylbutan-1-ol and dibutylamine.
  • Catalysts: Various catalysts may be used depending on the specific reaction conditions.
  • Conditions: Controlled temperature and pressure to ensure high yield.

4-(Dibutylamino)-1-phenylbutan-1-ol has several applications:

  • Organic Synthesis: It serves as a reagent in various organic reactions.
  • Biochemical Research: The compound can be utilized in studying biochemical pathways and as a probe in biological assays.
  • Industrial Use: It is involved in the production of specialty chemicals and materials.

Several compounds share structural similarities with 4-(Dibutylamino)-1-phenylbutan-1-ol. Notable examples include:

Compound NameStructureUnique Features
2-(Dibutylamino)-4-phenylthiazoleContains thiazole ringDifferent heterocyclic structure
N-(4-Sulfobutyl)-4-(6-(4-(Dibutylamino)phenyl)hexatrienyl)Contains sulfobutyl groupUnique functionalization for specific interactions
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Bicyclic structureStrong base used in various reactions

Uniqueness

The uniqueness of 4-(Dibutylamino)-1-phenylbutan-1-ol lies in its specific structural configuration that allows it to engage in a wide range of

XLogP3

4.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

277.240564612 g/mol

Monoisotopic Mass

277.240564612 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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